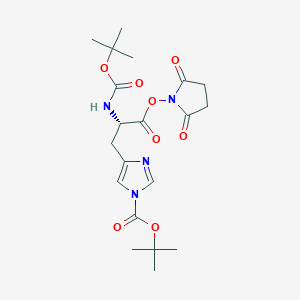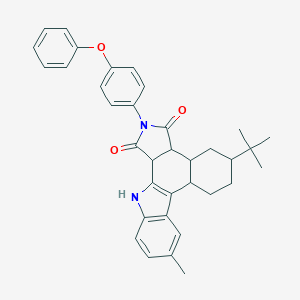
Boc-D-Pen(Npys)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Pen(Npys)-OH, also known as Boc-S-(3-nitro-2-pyridinesulfenyl)-D-penicillamine, is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of penicillamine, a compound known for its chelating properties. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Pen(Npys)-OH typically involves the protection of the amino group of D-penicillamine with a Boc group, followed by the introduction of the 3-nitro-2-pyridinesulfenyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Pen(Npys)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in peptide and protein synthesis.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Thiol-containing peptides or proteins.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Boc-D-Pen(Npys)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Medicine: Research into drug development often utilizes this compound for the synthesis of peptide-based therapeutics.
Industry: It is used in the production of various biochemical reagents and tools for research and development.
Mécanisme D'action
The mechanism of action of Boc-D-Pen(Npys)-OH involves the protection and deprotection of amino groups in peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The 3-nitro-2-pyridinesulfenyl group facilitates the formation of disulfide bonds, which are crucial for the structural integrity of peptides and proteins. The compound interacts with molecular targets such as thiol groups in cysteine residues, promoting the formation of stable disulfide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-S-4-methylbenzyl-D-penicillamine: Another derivative of penicillamine used in peptide synthesis.
Boc-D-Pen(PMEBZL)-PAM Resin: A resin-bound form of the compound used in solid-phase peptide synthesis.
Uniqueness
Boc-D-Pen(Npys)-OH is unique due to its specific combination of protecting groups, which provide both stability and reactivity. The 3-nitro-2-pyridinesulfenyl group is particularly useful for facilitating disulfide bond formation, making it a valuable tool in peptide and protein synthesis.
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMFCGVAENSRSY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
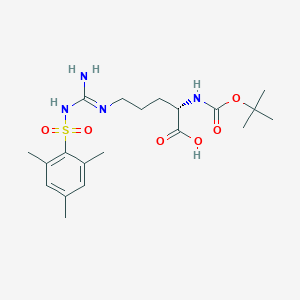
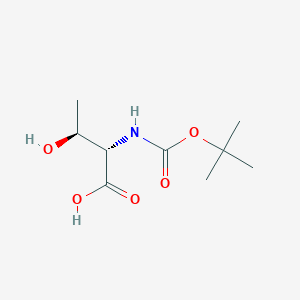
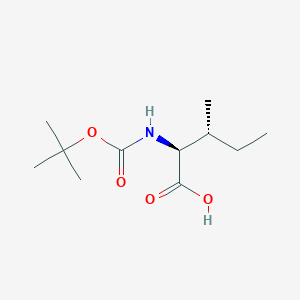
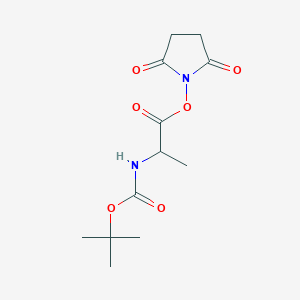
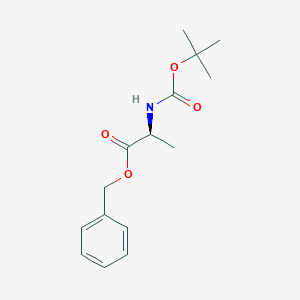
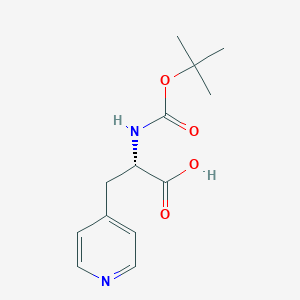
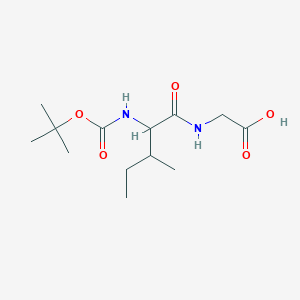
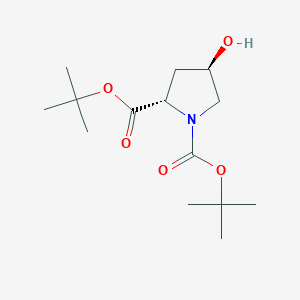
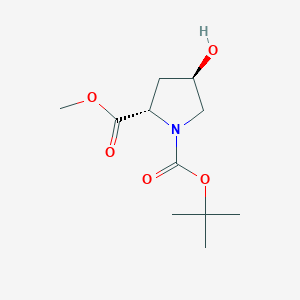
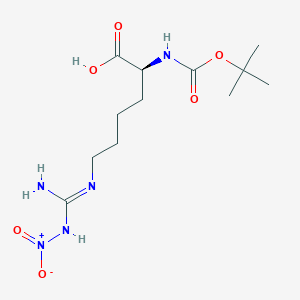

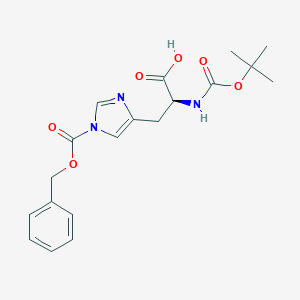
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B558413.png)
